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Introduction
5-Cyanoindole stands as a pivotal heterocyclic compound, garnering significant attention

across medicinal chemistry, drug development, and materials science.[1] Characterized by a

bicyclic indole scaffold featuring a nitrile group at the 5-position, this molecule serves as a

versatile building block for a diverse array of pharmacologically active agents and functional

materials.[1][2] Its unique electronic properties, arising from the interplay between the electron-

rich indole nucleus and the electron-withdrawing cyano group, dictate its reactivity and utility.

This guide provides an in-depth exploration of the physical and chemical properties of 5-

cyanoindole, its synthesis, and its applications, offering a critical resource for researchers,

scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic
Properties
A thorough understanding of the fundamental physical and spectroscopic properties of 5-

cyanoindole is paramount for its effective utilization in research and development.

Physical Properties
5-Cyanoindole is typically a white to slightly yellow or light orange crystalline powder under

standard conditions.[3][4] It is sensitive to air and light, necessitating storage in a dark, inert

atmosphere at room temperature.[3] While insoluble in water, it exhibits solubility in organic

solvents such as chloroform, hexane, and methanol.[3][5]
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Table 1: Key Physical Properties of 5-Cyanoindole

Property Value Source(s)

CAS Number 15861-24-2 [3]

Molecular Formula C₉H₆N₂ [3]

Molecular Weight 142.16 g/mol [3]

Melting Point 106-108 °C [3][5]

Boiling Point 249.72 °C (rough estimate) [3]

Appearance
White to slightly yellow/orange

crystalline powder
[3][4]

Solubility
Insoluble in water; Soluble in

chloroform, hexane, methanol
[3][5]

pKa 15.62 ± 0.30 (Predicted) [3]

Spectroscopic Profile
The spectroscopic signature of 5-cyanoindole provides invaluable information for its

identification and structural elucidation.

The ¹H and ¹³C NMR spectra of 5-cyanoindole exhibit characteristic signals corresponding to

the protons and carbons of the indole ring system. The electron-withdrawing nature of the

cyano group influences the chemical shifts of the aromatic protons and carbons.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Cyanoindole
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¹H NMR δ (ppm) ¹³C NMR δ (ppm)

H1 (N-H) ~8.0-12.0 (broad) C2 ~125

H2 ~7.1-7.3 C3 ~102

H3 ~6.4-6.5 C3a ~128

H4 ~7.6 (d) C4 ~112-122

H6 ~7.1-7.2 (dd) C5 ~125

H7 ~7.2-7.4 (d) C6 ~112-122

C7 ~112-122

C7a ~134

CN Not specified

Note: Chemical shifts are approximate and can vary depending on the solvent and

experimental conditions.[6]

The IR spectrum of 5-cyanoindole is characterized by a sharp, strong absorption band

corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2200-

2260 cm⁻¹.[2] Other significant peaks include the N-H stretching vibration around 3200-3600

cm⁻¹ and various C-H and C-C stretching and bending vibrations within the fingerprint region.

[2]

In methanol, 5-cyanoindole exhibits a maximum UV absorption (λmax) at 276 nm.[7] The

position of the nitrile group on the indole ring has a distinct effect on the absorption spectra.[3]

Compared to indole, the λmax of 5-cyanoindole is red-shifted by approximately 5-6 nm.[3]

Part 2: Chemical Reactivity and Transformations
The chemical behavior of 5-cyanoindole is dictated by the electronic characteristics of the

indole nucleus and the cyano substituent. The indole ring is inherently electron-rich and

susceptible to electrophilic attack, while the cyano group is a strong electron-withdrawing

group.
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Electrophilic Aromatic Substitution
Despite the deactivating effect of the cyano group, 5-cyanoindole undergoes electrophilic

aromatic substitution, primarily at the electron-rich C3 position of the pyrrole ring.

The Vilsmeier-Haack reaction introduces a formyl group onto the indole ring, typically at the C3

position. This reaction utilizes a Vilsmeier reagent, generated from a substituted amide like

N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] The resulting 3-

formyl-5-cyanoindole is a valuable intermediate for further synthetic transformations.

5-Cyanoindole 3-Formyl-5-cyanoindole

Electrophilic
Substitution at C3Vilsmeier Reagent (DMF, POCl3)

Click to download full resolution via product page

Caption: Vilsmeier-Haack formylation of 5-cyanoindole.

The Mannich reaction involves the aminoalkylation of an acidic proton located at the C3

position of the indole ring. This three-component reaction utilizes an aldehyde (commonly

formaldehyde), a primary or secondary amine, and the 5-cyanoindole substrate to yield a β-

amino carbonyl compound known as a Mannich base.[10][11] These products are versatile

synthetic intermediates.[11]

N-Functionalization
The nitrogen atom of the indole ring can be readily functionalized through deprotonation

followed by reaction with an electrophile.

The N-H proton of 5-cyanoindole can be abstracted by a suitable base to form a nucleophilic

indolide anion. This anion readily reacts with various electrophiles, such as alkyl halides or acyl

chlorides, to afford N-alkylated or N-acylated products, respectively.[12][13]
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Caption: General scheme for N-functionalization of 5-cyanoindole.

Transformations of the Cyano Group
The nitrile functionality of 5-cyanoindole is a versatile handle for a variety of chemical

transformations.

The cyano group can be reduced to a primary amine (aminomethyl group) using strong

reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[14]

[15] This transformation provides access to 5-(aminomethyl)indole, a valuable building block for

the synthesis of various biologically active compounds.

Experimental Protocol: Reduction of 5-Cyanoindole with LiAlH₄
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser,

dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous

diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

Cool the suspension in an ice bath.

Dissolve 5-cyanoindole in anhydrous ether or THF and add it dropwise to the LiAlH₄

suspension with stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux for several hours, monitoring the reaction progress by thin-layer chromatography

(TLC).

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the

sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then

more water.

Filter the resulting granular precipitate and wash it thoroughly with ether or THF.

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude 5-(aminomethyl)indole.

Purify the product by column chromatography or recrystallization as needed.

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific

laboratory conditions and scales. Extreme caution should be exercised when working with

LiAlH₄, as it is a highly reactive and flammable reagent.[4]

Palladium-Catalyzed Cross-Coupling Reactions
While 5-cyanoindole itself is not typically used directly in cross-coupling reactions, its

halogenated derivatives, such as 3-bromo-5-cyanoindole, are excellent substrates for

palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[16] This allows for the

introduction of a wide range of aryl or vinyl substituents at the C3 position, further diversifying

the molecular scaffold.[16][17]

Part 3: Synthesis of 5-Cyanoindole
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Several synthetic routes have been developed for the preparation of 5-cyanoindole, with the

choice of method often depending on the desired scale, available starting materials, and safety

considerations.

Rosenmund-von Braun Reaction
A common and high-yielding laboratory-scale synthesis of 5-cyanoindole involves the cyanation

of 5-bromoindole using copper(I) cyanide in a high-boiling polar aprotic solvent like N-methyl-2-

pyrrolidone (NMP).[18]

Experimental Protocol: Synthesis of 5-Cyanoindole from 5-Bromoindole

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-

bromoindole (19.6 g, 0.1 mol) and N-methyl-2-pyrrolidone (NMP) (200 mL).[18]

Add copper(I) cyanide (9.5 g, 0.106 mol) to the mixture.[1]

Heat the reaction mixture to 85°C and maintain this temperature with stirring overnight

(approximately 12-16 hours).[1]

Monitor the reaction progress by TLC.

After the reaction is complete, cool the mixture to room temperature.

Add aqueous ammonia (20 mL) and stir.[1]

Extract the product with n-hexane (2 x 30 mL).[1]

Combine the organic layers and concentrate the solvent under reduced pressure.[1]

Crystallize the crude product from the refrigerator for 2 hours.[1]

Collect the solid product by suction filtration to yield 5-cyanoindole.[1]

Modified Leimgruber-Batcho Synthesis
For larger-scale industrial production, a modified Leimgruber-Batcho indole synthesis is often

preferred.[19] This route typically starts from an appropriately substituted o-nitrotoluene, such
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as 3-methyl-4-nitrobenzonitrile, and involves the formation of an enamine followed by reductive

cyclization.[1][15]

3-Methyl-4-nitrobenzonitrile

Enamine Intermediate

Enamine Formation

DMF-DMA

5-Cyanoindole

Reductive Cyclization

Reducing Agent (e.g., Fe/Acetic Acid)

Click to download full resolution via product page

Caption: Simplified workflow of the modified Leimgruber-Batcho synthesis.

Part 4: Applications
The unique structural and electronic features of 5-cyanoindole have led to its widespread

application in several areas of scientific research and development.

Pharmaceutical Synthesis
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The most prominent application of 5-cyanoindole is as a key starting material in the synthesis

of the antidepressant drug Vilazodone.[1][18] The indole scaffold and the cyano group are

integral to the pharmacological activity of this dual-acting serotonergic agent. Furthermore, the

5-cyanoindole motif serves as a versatile platform for the development of other therapeutic

agents, including enzyme inhibitors.[20]

Materials Science
The strategic incorporation of the cyano group into the indole scaffold allows for the fine-tuning

of the electronic and photophysical properties of the resulting materials. This makes 5-

cyanoindole derivatives promising candidates for applications in organic electronics, such as in

the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Conclusion
5-Cyanoindole is a molecule of significant scientific and commercial interest, underpinned by its

versatile chemical reactivity and its role as a crucial building block in the synthesis of high-value

compounds. A comprehensive understanding of its physical and chemical properties, as

detailed in this guide, is essential for its effective application in drug discovery, medicinal

chemistry, and materials science. As research continues to uncover new synthetic

methodologies and applications, the importance of 5-cyanoindole in advancing these fields is

set to grow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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